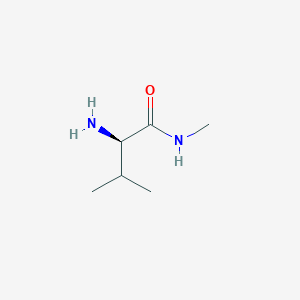

(2R)-2-amino-N,3-dimethylbutanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(2R)-2-amino-N,3-dimethylbutanamide |

InChI |

InChI=1S/C6H14N2O/c1-4(2)5(7)6(9)8-3/h4-5H,7H2,1-3H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

OKTIZBDONHCJEL-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)NC)N |

Canonical SMILES |

CC(C)C(C(=O)NC)N |

Origin of Product |

United States |

Synthetic Methodologies for 2r 2 Amino N,3 Dimethylbutanamide and Its Stereoisomers

Classical Chemical Synthesis Routes and Transformations

Traditional synthetic strategies for producing 2-amino-N,3-dimethylbutanamide often involve a multi-step process commencing with the formation of an amino nitrile precursor, followed by amidation and hydrolysis. These methods are well-established for large-scale production, though they typically result in racemic mixtures.

Strecker Reaction-Based Approaches to Amino Nitrile Precursors

The Strecker synthesis, a foundational method in amino acid chemistry discovered by Adolph Strecker in 1850, is a cornerstone for preparing the necessary α-aminonitrile intermediates. numberanalytics.comwikipedia.org This reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide. numberanalytics.comwikipedia.org In the context of 2-amino-N,3-dimethylbutanamide synthesis, the starting material is 3-methyl-2-butanone. google.com

The reaction proceeds through the initial formation of an imine from the ketone and ammonia, which is then attacked by a cyanide ion to yield the α-aminonitrile, 2-amino-2,3-dimethylbutanenitrile (B50279). numberanalytics.commasterorganicchemistry.commasterorganicchemistry.com While the original protocol utilized ammonia and hydrogen cyanide, safer laboratory and industrial practices often employ ammonium (B1175870) chloride and a cyanide salt like potassium or sodium cyanide. google.commasterorganicchemistry.com

Table 1: Key Features of the Strecker Reaction for Amino Nitrile Synthesis

| Feature | Description |

| Reactants | 3-Methyl-2-butanone, Ammonia (or ammonium salt), Cyanide source |

| Intermediate | Imine |

| Product | 2-amino-2,3-dimethylbutanenitrile |

| Significance | Establishes the core C-C and C-N bonds of the final product |

Amidation and Hydrolysis Strategies

Once the 2-amino-2,3-dimethylbutanenitrile precursor is obtained, the next crucial step is its conversion to the final amide product. This is typically achieved through hydrolysis of the nitrile group.

One common method involves treating the aminonitrile with a strong acid, such as sulfuric acid (oil of vitriol). google.comnih.govresearchgate.net The nitrile is first protonated, making it more susceptible to nucleophilic attack by water. wikipedia.orgmasterorganicchemistry.com This process ultimately leads to the formation of the amide, yielding a racemic mixture of (R)- and (S)-2-amino-2,3-dimethylbutanamide. nih.govresearchgate.net A specific example of this process involves adding 2-amino-2,3-dimethylbutanenitrile liquid to a sulfuric acid solution, followed by stirring and subsequent workup to isolate the product. nih.govresearchgate.net

An alternative and often more selective method for this transformation is the use of nitrile hydratase enzymes. These biocatalysts can convert nitriles to their corresponding amides under milder conditions than harsh acidic or basic hydrolysis. google.comresearchgate.net This enzymatic approach has been explored for the production of 2-amino-2,3-dimethylbutanamide, offering high selectivity and efficiency. google.comresearchgate.netgoogle.comnih.gov

Enantioselective Synthesis Approaches

The production of specific stereoisomers, particularly (2R)-2-amino-N,3-dimethylbutanamide, requires more sophisticated enantioselective synthetic methods. These approaches aim to control the stereochemistry at the chiral center, moving beyond the racemic mixtures produced by classical routes.

Asymmetric Catalysis in Chiral Amide Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral compounds. In the context of forming chiral amides, various catalytic systems have been developed. While specific examples for the direct asymmetric amidation to form this compound are not extensively detailed in the provided search results, the general principles of asymmetric catalysis are relevant. This can involve the use of chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer.

The development of nitrile hydratase enzymes also represents a form of biocatalysis that can exhibit enantioselectivity. google.com Research has focused on screening for and engineering these enzymes to selectively hydrate (B1144303) one enantiomer of a racemic aminonitrile, or to perform the hydration with high stereospecificity if starting from a prochiral substrate.

Deracemization and Chiral Resolution Techniques

While direct asymmetric synthesis is the ideal, the separation of enantiomers from a racemic mixture, known as chiral resolution, is a common strategy. For 2-amino-2,3-dimethylbutanamide, which is often synthesized as a racemic mixture, methods to isolate the desired enantiomer are crucial. nih.gov One reported synthesis involves the reaction of 2-amino-2,3-dimethylbutanonitrile with sulfuric acid, which produces a racemic mixture of L- and R-2-amino-2,3-dimethylbutanamide. nih.gov The resulting enantiomers can then be separated using various chiral resolution techniques.

Another approach involves a multi-step synthesis starting from (R)- and (S)-N-Bn-(aziridin-2-yl)methylphosphonates. This method utilizes a ring-opening reaction with trimethylsilyl (B98337) azide (B81097) followed by reduction to yield enantiomerically enriched compounds. evitachem.com

Biocatalytic and Microbial Synthesis

Biocatalytic methods offer a promising alternative to traditional chemical synthesis, often providing high selectivity, milder reaction conditions, and a reduced environmental footprint. google.com

The use of isolated enzymes, particularly nitrile hydratase (NHase), has been extensively studied for the production of 2-amino-2,3-dimethylbutyramide (B41022) (ADBA). nih.govresearchgate.net Nitrile hydratase catalyzes the hydration of the nitrile group in 2-amino-2,3-dimethylbutyronitrile (ADBN) to the corresponding amide. nih.govresearchgate.net

One study focused on a recombinant nitrile hydratase from Pseudonocardia thermophila JCM3095, which was expressed in Escherichia coli. researchgate.net This enzyme demonstrated robust thermal stability and was effective in the synthesis of ADBA. researchgate.net The enzymatic properties of this recombinant NHase were characterized, highlighting its potential for industrial applications. researchgate.net

Whole-cell biotransformations are often preferred over using isolated enzymes due to the elimination of costly and time-consuming enzyme purification steps. Several microbial strains harboring nitrile hydratase have been identified and utilized for the synthesis of ADBA.

A significant development in this area is the use of cyanide-resistant strains, as the substrate ADBN can dissociate to produce cyanide ions, which are potent inhibitors of many nitrile hydratases. nih.govgoogle.com For instance, Rhodococcus boritolerans CCTCC M 208108 was identified as a cyanide-resistant strain capable of tolerating high concentrations of both the product (ADBA) and cyanide. nih.gov This strain was successfully used for the continuous production of ADBA, with optimization of parameters like temperature and the use of a biphasic system (n-hexane/water) leading to high product concentrations and yields. nih.gov

Other identified strains with nitrile hydratase activity for ADBA synthesis include Rhodococcus qingshengii, Nocardia globerula, and Rhodococcus erythropolis. google.comgoogle.com These microorganisms have been shown to efficiently convert ADBN to ADBA under mild reaction conditions. google.comgoogle.com

The table below summarizes the performance of different microbial strains in the synthesis of 2-amino-2,3-dimethylbutyramide.

To further improve the efficiency of whole-cell biocatalysts, strain engineering strategies have been employed. This involves the recombinant production of nitrile hydratase in host organisms like E. coli. For example, a nitrile hydratase from Pseudonocardia thermophila JCM3095 was successfully expressed in E. coli BL21(DE3). researchgate.net Through systematic optimization of fermentation conditions, significant increases in cell density, enzyme activity, and specific activity were achieved, resulting in a highly efficient recombinant whole-cell biocatalyst for ADBA synthesis. researchgate.net

Advanced Synthetic Strategy Development

The development of synthetic strategies for this compound is increasingly guided by the principles of efficiency, sustainability, and environmental friendliness.

The application of green chemistry principles is evident in the shift towards biocatalytic methods, which operate under milder conditions and reduce waste compared to traditional chemical synthesis. google.com A key aspect of green chemistry is the use of environmentally benign solvents.

In the context of ADBA synthesis, research has explored the use of green solvent-aqueous biphasic systems to improve reaction efficiency and product separation. researchgate.net One study investigated various green solvents and identified a fluorous solvent-aqueous biphasic system (HFE-7100/H₂O) as a particularly promising reaction medium. researchgate.net This system was shown to reduce product inhibition, prevent substrate hydrolysis, and facilitate product separation and solvent recovery, leading to an average ADBA yield of 97.3%. researchgate.net This represents a significant improvement over previously reported chemical and enzymatic methods and highlights the potential of green solvents in biocatalytic processes. researchgate.net

The table below provides a list of the chemical compounds mentioned in this article.

Flow Chemistry and Continuous Processing Approaches

The application of flow chemistry and continuous processing for the synthesis of this compound and its related structures is an emerging area of interest, driven by the potential for improved safety, efficiency, and scalability. While specific, dedicated flow synthesis routes for this exact molecule are not extensively documented in publicly available literature, the principles of continuous processing have been successfully applied to structurally similar compounds, offering a strong precedent for future development.

One notable example is the enzymatic production of 2-amino-2,3-dimethylbutyramide, a closely related intermediate for imidazolinone herbicides. nih.gov A continuous production process was developed using a nitrile hydratase (NHase) from Rhodococcus boritolerans to convert 2-amino-2,3-dimethylbutyronitrile to the corresponding amide. nih.gov This biocatalytic process was optimized for continuous operation, addressing challenges such as enzyme inhibition by cyanide, a byproduct of the reaction. nih.gov Key parameters that were optimized included temperature control and the use of a biphasic n-hexane/water system to enhance product concentration and yield. nih.gov

The successful implementation of this continuous enzymatic process highlights the potential for developing a flow chemistry approach for this compound. A hypothetical flow setup could involve pumping a solution of the corresponding nitrile through a packed-bed reactor containing an immobilized enzyme. This would allow for continuous conversion, simplified product isolation, and reuse of the biocatalyst. nih.gov The principles of process optimization, such as temperature and solvent system control, would be directly applicable. nih.gov

| Parameter | Optimized Condition | Outcome |

| Biocatalyst | Nitrile hydratase from Rhodococcus boritolerans CCTCC M 208108 | High activity and cyanide resistance nih.gov |

| Substrate | 2-amino-2,3-dimethylbutyronitrile | Precursor to the amide |

| Temperature | 10°C | Overcame enzyme inhibition by cyanide nih.gov |

| Solvent System | 30/70 (v/v) n-hexane/water biphasic system | Improved product concentration (50 g/L) and yield (91%) nih.gov |

| Catalyst Productivity | Up to 12.3 g product/g catalyst with reuse | Demonstrates potential for industrial application nih.gov |

This table is based on the continuous production of 2-amino-2,3-dimethylbutyramide and illustrates the potential parameters for a flow synthesis of the target compound.

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) offers a powerful and versatile platform for the preparation of this compound and its stereoisomers, particularly when incorporated into peptide structures. The synthesis of peptides containing N-methylated amino acids on a solid support presents unique challenges, but established methodologies can be adapted for the target compound. acs.orgnih.gov

The core of solid-phase synthesis involves anchoring the initial building block to a solid support (resin) and sequentially adding subsequent amino acids or modifying existing ones. For the synthesis of a peptide containing this compound, a common strategy would be to first couple a protected (2R)-2-amino-3-methylbutanoic acid (N-methylvaline) derivative to the resin-bound peptide chain.

A significant challenge in the synthesis of N-methylated peptides is the difficulty of the coupling step due to the steric hindrance of the N-methyl group. acs.orgpeptide.com Standard coupling reagents are often inefficient. Therefore, more potent coupling agents are required to achieve high yields. acs.orgnih.gov Reagents such as PyAOP ((7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP/HOAt ((benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)/1-hydroxy-7-azabenzotriazole) have proven to be effective for these challenging couplings. nih.gov

An alternative to coupling pre-methylated amino acids is the on-resin N-methylation of a standard amino acid residue already incorporated into the peptide chain. An efficient three-step procedure for this involves:

Activation of the amine with an o-nitrobenzenesulfonyl (o-NBS) group. nih.gov

Selective N-methylation using a methylating agent like dimethylsulfate with a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). nih.gov

Removal of the o-NBS protecting group to reveal the N-methylated amine. nih.gov

| Factor | Consideration for Solid-Phase Synthesis | Recommended Approach/Reagent |

| Resin | Standard resins like Wang or Rink Amide can be used depending on the desired C-terminal functionality. | Swell resin in a suitable solvent like DMF or NMP before use. peptide.com |

| Coupling of N-methylated amino acid | Steric hindrance makes coupling difficult, leading to low yields with standard reagents. acs.orgnih.gov | Use of potent coupling reagents like PyAOP or PyBOP/HOAt is recommended. nih.gov |

| On-resin N-methylation | An alternative to coupling pre-methylated amino acids. nih.gov | A three-step procedure involving o-NBS protection, methylation with dimethylsulfate/DBU, and deprotection. nih.gov |

| Monitoring the reaction | The N-methylated amine is a secondary amine and does not give a color change with the standard ninhydrin (B49086) test. | The bromophenol blue test can be used to monitor the completion of the coupling reaction. peptide.com |

| Cleavage from resin | The final peptide is cleaved from the solid support using strong acids like trifluoroacetic acid (TFA). | The cleavage time should be optimized to avoid side reactions like fragmentation between consecutive N-methylamino acids. nih.gov |

Derivatives and Analogues of 2r 2 Amino N,3 Dimethylbutanamide: Design and Synthesis

Design Principles for Structural Modification of the Amide Core

The amide bond is a cornerstone of peptide and protein chemistry, and its modification is a key strategy in drug design. The core structure of (2R)-2-amino-N,3-dimethylbutanamide features a primary amide that can be targeted for various transformations. A primary design principle involves altering the electronic and steric properties of the amide group to influence molecular conformation, hydrogen bonding capacity, and metabolic stability.

Key design strategies include:

N-Substitution: Replacing one or both hydrogens on the amide nitrogen with alkyl, aryl, or other functional groups. This modification can enhance lipophilicity, modulate receptor binding affinity, and prevent enzymatic degradation by proteases.

Amide Bond Isosteres: Replacing the amide bond with a group that mimics its geometry but possesses different electronic or stability characteristics. Examples include thioamides, esters, and ketones.

Cyclization: Incorporating the amide into a ring system, such as in the synthesis of imidazolinone compounds from 2-amino-2,3-dimethylbutanamide, can rigidly constrain the molecule's conformation. nih.govresearchgate.net This is often employed to lock the molecule into a bioactive conformation.

These modifications are guided by the goal of optimizing the molecule's interaction with its biological target. For instance, creating derivatives with improved pharmacokinetic profiles is a common objective in pharmaceutical development. researchgate.net

Synthesis of N-Substituted Butanamide Analogues

The synthesis of analogues with substituents on the amide nitrogen is a common strategy to explore the structure-activity relationship of the parent compound.

The incorporation of aromatic or heteroaromatic rings onto the amide nitrogen can introduce new binding interactions, such as pi-stacking, and significantly alter the molecule's pharmacological profile. sphinxsai.com General methods for the N-arylation of amides, such as the Buchwald-Hartwig amination, can be adapted for this purpose. These reactions typically involve the palladium-catalyzed coupling of an aryl halide with the primary amide. Another approach involves the reaction of the corresponding amino acid with a substituted aniline (B41778) to form the desired N-aryl amide derivative. sphinxsai.com The synthesis of various N-substituted heterocyclic amides, such as 2-pyridones, has also been extensively studied and provides pathways to novel analogues. researchgate.net

Attaching alkyl chains of varying lengths and functionalities to the amide nitrogen can systematically probe the steric and electronic requirements of a biological target. A well-established method for N-alkylation of amides is the Fukuyama N-alkylation reaction. researchgate.net This method is particularly useful in solid-phase peptide synthesis. Another common strategy is reductive amination, where an aldehyde or ketone reacts with the primary amide in the presence of a reducing agent. More recent developments include visible-light-mediated carbonyl alkylative amination, which allows for the combination of primary amines, α-ketoesters, and alkyl iodides to create diverse α-tertiary amino esters. nih.gov The process of extending carbon chains, known as alkyl chain elaboration, is fundamental in organic synthesis and can be achieved through reactions like the alkylation of terminal alkynes. youtube.comyoutube.com

To control the stereochemistry of synthetic modifications, chiral auxiliaries are often temporarily incorporated into the molecule. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that directs a chemical reaction to favor the formation of one stereoisomer over another. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com

Prominent examples of chiral auxiliaries used in asymmetric synthesis include:

Evans' Oxazolidinones: These are widely used to direct asymmetric alkylation and aldol (B89426) reactions. sigmaaldrich.comnih.gov

Pseudoephedrine: This can be used as a chiral auxiliary to achieve highly diastereoselective alkylations of amide enolates. wikipedia.org

Sulfur-based Chiral Auxiliaries: Derived from amino acids, these auxiliaries, such as thiazolidinethiones, have proven effective in various asymmetric transformations including aldol and Michael additions. scielo.org.mx

The use of these auxiliaries is a powerful strategy for the enantioselective synthesis of complex molecules with multiple stereocenters. nih.gov

Synthesis of Alpha-Amino Amide Derivatives with Varied Side Chains

Modifying the side chain at the alpha-carbon (the carbon bearing the amino group) allows for the creation of a diverse library of unnatural amino acid amides. The synthesis of the parent compound, this compound, can be achieved through the hydrolysis of 2-amino-2,3-dimethylbutanenitrile (B50279), which is itself synthesized via a Strecker-type reaction from 3-methyl-2-butanone. nih.govmasterorganicchemistry.comgoogle.com

General strategies for synthesizing α-amino amides with varied side chains include:

Alkylation of Glycine (B1666218) Equivalents: Solid-phase synthesis methods often start with a resin-bound glycine derivative. researchgate.net The glycine can be activated, for example, as a benzophenone (B1666685) imine, and then alkylated with various electrophiles to introduce diverse side chains before cleavage from the resin to yield the final amino amide. researchgate.net

Strecker Synthesis: This classic method involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-amino nitrile, which is then hydrolyzed to the corresponding amino acid or amide. masterorganicchemistry.com By varying the starting aldehyde or ketone, a wide range of side chains can be introduced.

Enantioselective Methods: To produce specific stereoisomers, enantioselective methods are employed. For example, a cinchona alkaloid-catalyzed aza-Henry reaction can be used to synthesize D-α-amino amides from aliphatic aldehydes. rsc.org

These methods provide access to a vast array of racemic and enantiomerically pure α-amino amides with novel side chains, which are valuable building blocks in drug discovery. rsc.org

Development of Chimeric and Hybrid Molecules

Chimeric and hybrid molecules are created by combining the this compound scaffold with other distinct chemical moieties to generate novel compounds with potentially synergistic or entirely new properties. A notable example is the use of 2-amino-2,3-dimethylbutanamide as a key intermediate in the synthesis of imidazolinone herbicides. nih.govresearchgate.netevitachem.com In this case, the amino amide is acylated and then cyclized to form the imidazolinone ring system, creating a hybrid molecule that combines features of an amino acid with a heterocyclic core. evitachem.com

The development of such hybrids can also involve:

Peptide Hybrids: Linking the amino amide to other amino acids or peptide fragments to create peptidomimetics with enhanced stability or altered receptor binding profiles.

Conjugation to Pharmacophores: Covalently attaching the amino amide scaffold to known pharmacologically active molecules to create new chemical entities.

These strategies aim to leverage the structural features of the parent amino amide while introducing new functionalities that can modulate its biological activity or confer new properties.

Data on Synthetic Strategies

| Modification Type | Synthetic Strategy | Key Reagents/Catalysts | Purpose/Outcome | Reference |

|---|---|---|---|---|

| N-Substitution (Aryl) | Buchwald-Hartwig Amination | Palladium catalyst, Aryl halide | Introduces aromatic rings on the amide nitrogen. | sphinxsai.com |

| N-Substitution (Alkyl) | Fukuyama N-Alkylation | Nosyl chloride, Alkyl alcohol, Base | Adds alkyl chains to the amide nitrogen. | researchgate.net |

| Asymmetric Synthesis | Chiral Auxiliary Directed Synthesis | Evans' Oxazolidinones, Pseudoephedrine | Controls stereochemistry during synthesis. | wikipedia.orgnih.gov |

| Side Chain Variation | Strecker Synthesis | Aldehyde/Ketone, NH₃, HCN/NaCN | Creates diverse α-amino acid side chains. | nih.govmasterorganicchemistry.com |

| Side Chain Variation | Alkylation of Glycine Imine | Benzophenone imine, Alkyl halide, Solid-phase resin | Solid-phase synthesis of unnatural amino amides. | researchgate.net |

| Hybrid Molecule Synthesis | Acylation and Cyclization | Acyl chloride, Base | Forms heterocyclic systems like imidazolinones. | evitachem.com |

Merging Structural Motifs from Related Biologically Active Compounds

The principle of merging structural motifs, also known as pharmacophore hybridization or molecular hybridization, involves combining key structural features from two or more known biologically active molecules into a single new chemical entity. This approach aims to create a hybrid molecule that retains the desirable pharmacological properties of its parent compounds, potentially leading to synergistic effects, improved target selectivity, or a novel mechanism of action.

For a molecule like this compound, this strategy can be envisioned by identifying its core pharmacophoric elements—the primary amine, the amide group, and the chiral center with its specific stereochemistry—and integrating them with motifs from other compounds known to interact with a particular biological target. For instance, if the target of interest is a specific enzyme or receptor, structural motifs from known inhibitors or ligands of that target can be incorporated into the this compound scaffold.

Table 1: Hypothetical Design Strategy for Merging Structural Motifs with this compound

| Parent Compound 1 | Key Pharmacophoric Features of Parent 1 | Parent Compound 2 (Known Bioactive) | Key Pharmacophoric Features of Parent 2 | Hybrid Compound Design |

| This compound | (R)-stereocenter, primary amine, N,3-dimethylbutanamide | A known kinase inhibitor | Aromatic ring system, hinge-binding motif | A derivative of this compound where the N-methyl group is replaced by an aromatic moiety known to interact with the ATP-binding site of a target kinase. |

| This compound | (R)-stereocenter, primary amine, N,3-dimethylbutanamide | A known GPCR ligand | A lipophilic tail, a basic nitrogen center | An analogue where a lipophilic chain is attached to the primary amine to enhance membrane permeability and interaction with a G-protein coupled receptor. |

The synthesis of such hybrid molecules requires careful planning of synthetic routes to ensure the retention of the desired stereochemistry and the successful coupling of the different structural fragments. The rational design of these novel compounds is often guided by computational modeling techniques, such as pharmacophore modeling and molecular docking, which can predict the binding affinity and orientation of the designed molecules within the target's active site. nih.gov

Combinatorial Library Design for Analogue Discovery

Combinatorial chemistry is a powerful technology for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. americanpeptidesociety.org This approach allows for the systematic exploration of the structure-activity relationship (SAR) around a core scaffold, such as this compound. By systematically varying the substituents at different positions of the molecule, a diverse set of analogues can be generated and screened for biological activity, leading to the identification of hits with improved properties. nih.gov

For the design of a combinatorial library based on this compound, several points of diversification can be considered. These include modifications at the primary amine, the N-methyl group, and the amide functionality. Solid-phase synthesis is often the method of choice for constructing such libraries, as it allows for the efficient and parallel synthesis of a large number of compounds. nih.gov

Table 2: Representative Combinatorial Library Design for this compound Analogues

| Core Scaffold | Diversification Point 1 (R1) | Building Blocks for R1 | Diversification Point 2 (R2) | Building Blocks for R2 |

| This compound | N-alkylation of the primary amine | Alkyl halides, Aryl halides | Acylation of the primary amine | Carboxylic acids, Sulfonyl chlorides |

| This compound | Modification of the N-methyl group | Various alkyl and aryl groups | Modification of the amide nitrogen | Different primary and secondary amines |

The "split-and-pool" synthesis strategy is a common method used in combinatorial library generation. digitellinc.com In this approach, a solid support is divided into multiple portions, and each portion is reacted with a different building block. The portions are then combined, mixed, and split again for the next reaction step. This process is repeated until the desired library of compounds is synthesized, with each bead of the solid support ideally carrying a single, unique compound.

The subsequent screening of these libraries against a biological target can be performed using high-throughput screening (HTS) methods. The identification of active compounds from the library provides valuable information about the structural requirements for biological activity and guides the design of the next generation of more potent and selective analogues.

Role of 2r 2 Amino N,3 Dimethylbutanamide As a Synthetic Intermediate

Precursor in Organic Synthesis of Complex Molecules

The utility of (2R)-2-amino-N,3-dimethylbutanamide in organic synthesis stems from its nature as a chiral building block. As a derivative of the amino acid valine, it provides a readily available source of chirality, which is crucial for the synthesis of enantiomerically pure complex molecules. The presence of both an amine and an amide functional group allows for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular frameworks.

The synthesis of this intermediate itself can be achieved through methods such as the Strecker reaction using 3-methyl-2-butanone, followed by hydrolysis of the resulting aminonitrile. One documented method involves the reaction of 2-amino-2,3-dimethylbutanenitrile (B50279) with sulfuric acid. The control of stereochemistry is paramount, ensuring the desired (R)-enantiomer is produced for specific applications. Its role as a synthon is critical in multi-step syntheses where the final product's biological activity is dependent on its three-dimensional structure.

Applications in Agrochemical Intermediate Production (e.g., Imidazolinone Herbicides)

The most prominent and well-documented application of this compound is as a key intermediate in the production of imidazolinone herbicides. This class of herbicides is known for its high efficiency and broad-spectrum activity against various weeds. The chirality of the intermediate is essential for the biological activity of the final herbicide product.

This compound is a crucial precursor for herbicides such as imazethapyr, imazaquin, and imazamox. The synthesis involves the condensation of the amino amide with other chemical entities to form the characteristic imidazolinone ring structure. For example, a common industrial synthesis path involves reacting the intermediate with a dicarboxylic acid derivative. The use of the specific (R)-enantiomer leads to a more active herbicide compared to the racemic mixture.

Microbiological methods have also been developed to produce 2-amino-2,3-dimethylbutyramide (B41022) from 2-amino-2,3-dimethyl nitrile using nitrile hydratase as a catalyst. This biocatalytic approach offers advantages such as mild reaction conditions, high yield, and reduced environmental impact compared to traditional chemical methods.

| Imidazolinone Herbicide | Role of this compound |

| Imazethapyr | Key chiral building block for the synthesis of the active ingredient. |

| Imazaquin | Serves as a fundamental precursor for constructing the herbicide's molecular backbone. |

| Imazamox | Essential intermediate ensuring the correct stereochemistry for optimal herbicidal activity. |

Intermediates for Advanced Materials Synthesis

The application of this compound as an intermediate for the synthesis of advanced materials is not extensively documented in publicly available scientific literature. In theory, amino acid derivatives can be incorporated into polymers or other materials to impart specific properties such as chirality, biocompatibility, or specific recognition capabilities. However, specific examples or research detailing the use of this compound for creating polymers, functional surfaces, or other advanced materials are not readily found.

Building Block in Medicinal Chemistry Research

In medicinal chemistry, chiral building blocks are fundamental for the design and synthesis of new therapeutic agents. Amino acid amides, like this compound, are valuable synthons because they can be used to construct peptide mimics (peptidomimetics) or incorporated into larger drug molecules where the specific stereochemistry is critical for binding to biological targets like enzymes or receptors.

While direct examples of marketed drugs synthesized from this compound are not apparent, the broader class of valine derivatives sees use in pharmaceutical development. For instance, L-valine amide is used as a building block in the synthesis of various pharmaceuticals, where it can enhance drug efficacy. The use of such derivatives can improve properties like stability, bioavailability, and specificity of the final drug product. Research in this area includes creating prodrugs to improve oral availability and solubility.

The theoretical application of this compound in medicinal chemistry would leverage its specific stereoconfiguration to create highly selective drug candidates. Its structure is suitable for generating diversity in chemical libraries for drug discovery programs, particularly in the development of protease inhibitors or other targeted therapies where peptide-like structures are advantageous.

Applications in Asymmetric Catalysis

Chiral Ligand Development based on (2R)-2-amino-N,3-dimethylbutanamide Scaffolds

The development of chiral ligands for transition metal catalysis is a primary strategy for achieving high enantioselectivity. Amino acid amide scaffolds, including those structurally related to this compound, are effective for this purpose as they can act as bidentate or tridentate ligands. The amino group and the amide oxygen can coordinate to a metal center, creating a rigid, well-defined chiral environment that directs the approach of substrates.

A prominent example of this strategy is the use of proline-derived carboxamide ligands in Ni(II) complexes for the asymmetric synthesis of non-natural amino acids. mdpi.com In these systems, a Schiff base is formed between glycine (B1666218) (or another amino acid) and a chiral ligand, which then coordinates to a Ni(II) ion. The resulting planar complex effectively shields one face of the molecule, allowing for highly diastereoselective alkylation at the α-carbon of the amino acid. The chiral ligand, often a complex carboxamide, is instrumental in establishing the stereocontrol. mdpi.com While not specifically employing this compound, this work establishes the principle that complex amino amide derivatives can serve as highly effective stereo-directing ligands in metal-catalyzed carbon-carbon bond-forming reactions. mdpi.com

Organocatalytic Applications in Stereoselective Transformations

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful field in synthesis. Amino amides are particularly versatile scaffolds for organocatalyst design due to their combination of basic (amine) and hydrogen-bond-donating (amide) functionalities.

Bifunctional thiourea organocatalysts derived from amino acids have proven to be exceptionally effective in a wide range of enantioselective transformations. researchgate.netsemanticscholar.org These catalysts operate through a dual-activation mechanism: the thiourea moiety acts as a hydrogen-bond donor, activating an electrophile, while a nearby basic group (typically a tertiary amine) activates the nucleophile. This cooperative catalysis mimics enzymatic strategies.

Catalysts derived from sterically hindered amino amides, such as those from tert-leucine which is structurally analogous to the valine scaffold of this compound, have demonstrated remarkable efficacy. A key example is the highly enantioselective cyanosilylation of ketones, developed by Jacobsen and co-workers. nih.gov The catalyst, an amino thiourea derivative, simultaneously activates the ketone electrophile through hydrogen bonding and facilitates the delivery of the cyanide nucleophile via the amine group. This approach provides access to valuable chiral cyanohydrins with excellent enantioselectivity across a broad range of ketone substrates. nih.gov

The success of these catalysts extends to other important reactions, including Michael additions, aza-Henry reactions, and Mannich reactions, highlighting the versatility of the amino-amide-thiourea framework. researchgate.netnih.gov

| Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Acetophenone | 99 | 97 |

| Propiophenone | 99 | 96 |

| Isobutyrophenone | 98 | 97 |

| 2-Acetylnaphthalene | 99 | 98 |

| 2-Acetylthiophene | 99 | 97 |

| trans-Chalcone | 99 | 96 (1,2-addition) |

Beyond thiourea derivatives, primary α-amino amides have been established as valuable multifunctional organocatalysts. mdpi.com They can participate in enamine and iminium ion catalysis, similar to proline and its derivatives. The primary amine can condense with a ketone or aldehyde to form a chiral enamine, which then reacts with an electrophile. The adjacent amide group and the bulky alkyl substituent on the stereogenic center help to control the facial selectivity of the reaction. This strategy has been successfully applied to aldol (B89426) and Michael reactions. mdpi.commdpi.com

Furthermore, C2-symmetric catalysts derived from amino acids, where two chiral amino amide units are linked together, have been developed. These catalysts have been used in Michael additions of 2-hydroxy-1,4-napthoquinone to β-nitrostyrene and in aldol reactions, achieving moderate to good enantioselectivities. mdpi.com The symmetric nature of these catalysts can reduce the number of possible transition states, leading to improved stereochemical outcomes.

Asymmetric Induction in Diverse Chemical Transformations (e.g., Strecker reaction, alkylation of aldehydes)

The utility of catalysts derived from this compound and related scaffolds is demonstrated by their successful application in key synthetic transformations that build chiral centers.

The asymmetric Strecker reaction, which produces chiral α-amino nitriles—precursors to α-amino acids—is a powerful application of these catalysts. Jacobsen's group developed a scalable catalytic asymmetric Strecker synthesis using a simple chiral amido-thiourea catalyst derived from (S)-tert-leucine. nih.govnih.gov This catalyst effectively controls the enantioselective addition of cyanide to a wide variety of imines. The robustness of the catalyst allows for the use of aqueous cyanide salts, enhancing the practicality and safety of the method for large-scale synthesis of unnatural amino acids. nih.gov The high enantioselectivities achieved underscore the precise stereochemical control exerted by the catalyst's chiral architecture. nih.gov

| Aldehyde Source for Imine | Yield (%) of Aminonitrile | Enantiomeric Excess (ee, %) |

|---|---|---|

| Pivaldehyde | 97 | 99 |

| Cyclohexanecarboxaldehyde | 98 | 98 |

| Benzaldehyde | 99 | 96 |

| 2-Naphthaldehyde | 99 | 98 |

| 2-Furaldehyde | 99 | 98 |

| trans-Cinnamaldehyde | 98 | 97 |

Another fundamental C-C bond-forming reaction is the alkylation of aldehydes. Chiral amino amides and related amino alcohols serve as excellent ligands in the enantioselective addition of dialkylzinc reagents to aldehydes. nii.ac.jpresearchgate.net In these reactions, the chiral ligand coordinates to the dialkylzinc, forming a chiral Lewis acidic complex. This complex then activates the aldehyde and delivers the alkyl group to one enantiotopic face of the carbonyl, resulting in the formation of a chiral secondary alcohol with high enantiomeric purity. The steric and electronic properties of the amino amide ligand are crucial for achieving high levels of asymmetric induction. nii.ac.jpacs.org

Analytical and Spectroscopic Characterization in Advanced Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of (2R)-2-amino-N,3-dimethylbutanamide, providing insights into its atomic connectivity, stereochemistry, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and proton environments. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for establishing the relative stereochemistry. By observing through-space correlations between protons, the specific (R)-configuration at the chiral center (C2) can be confirmed.

The assignment of backbone amide proton resonances is a key step in the structural analysis of such compounds. nih.gov Specialized NMR procedures can be employed to analyze spectra, even those of marginal quality, which is beneficial for high-throughput studies. nih.gov For complex molecules, combinatorial selective labeling methods can be used to facilitate the assignment of backbone amide NMR signals. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts:

While specific experimental data for the pure (2R)-enantiomer is not widely published, predicted chemical shifts can be estimated based on the molecular structure and data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Remarks |

| C=O | - | ~175-178 | Carbonyl carbon |

| C2 (chiral center) | - | ~60-65 | Quaternary carbon attached to N |

| C3 | ~1.8-2.2 | ~30-35 | Methine proton (CH) |

| C4 (CH₃ on C3) | ~0.9-1.0 | ~18-20 | Doublet, 2x diastereotopic methyls |

| CH₃ on C2 | ~1.2-1.4 | ~22-25 | Singlet |

| N-CH₃ | ~2.7-2.9 | ~26-28 | Singlet or doublet if coupled to N-H |

| Amide NH₂ | ~6.5-8.0 | - | Two broad singlets, exchangeable |

| Amine NH₂ | ~1.5-3.0 | - | Broad singlet, exchangeable |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (molar mass: 130.19 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₆H₁₄N₂O. nih.gov

The fragmentation pattern in MS provides structural information. Common fragmentation pathways for aliphatic amides and amines include α-cleavage and cleavage of the amide bond. nih.govlibretexts.org In electron ionization (EI-MS), aliphatic primary amides often produce a characteristic fragment ion at m/z 44, corresponding to [CONH₂]⁺. nih.gov For amines, α-cleavage next to the nitrogen atom is a dominant fragmentation pathway, leading to a resonance-stabilized cation. libretexts.orgjove.com

Expected Fragmentation Pattern:

Molecular Ion [M]⁺: m/z = 130

α-cleavage (loss of isopropyl radical): m/z = 87

α-cleavage (loss of methyl radical): m/z = 115

Amide bond cleavage (N-CO): Formation of acylium ion [M-NHCH₃]⁺ and amine fragment. nih.gov

McLafferty rearrangement: Possible if γ-hydrogens are present and accessible. nih.gov

Derivatization is often employed to enhance the volatility and thermal stability of amino compounds for MS analysis, particularly when coupled with gas chromatography. mdpi.com Derivatization reagents react with the polar functional groups (amine and amide) to form less polar derivatives. sigmaaldrich.com

Common Derivatization Reagents for MS Studies:

| Reagent Type | Example Reagent | Derivative Formed | Benefit for MS Analysis |

|---|---|---|---|

| Silylating Agents | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | TBDMS derivative | Increased stability and volatility. sigmaaldrich.com |

| Acylating Agents | Pentafluoropropionic anhydride (PFPA) | PFP derivative | Increased electronegativity for enhanced detection. mdpi.com |

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ponder.ing The IR spectrum of 2-amino-2,3-dimethylbutanamide displays characteristic bands for its primary amine, secondary amide, and alkyl groups. nih.govlibretexts.org

Interpretation of IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity/Shape |

| 3500-3300 | N-H stretching | Primary Amine (NH₂) | Medium, two peaks libretexts.orgyoutube.com |

| 3370-3170 | N-H stretching | Secondary Amide (N-H) | Medium, one peak spectroscopyonline.com |

| 2970-2850 | C-H stretching | Alkyl (CH, CH₃) | Strong libretexts.org |

| 1680-1630 | C=O stretching (Amide I band) | Secondary Amide | Strong spectroscopyonline.comcopbela.org |

| 1570-1515 | N-H bending | Secondary Amide (Amide II band) | Medium to strong |

| 1250-1020 | C-N stretching | Aliphatic Amine | Weak to medium copbela.org |

Data based on typical ranges for amides and amines. A spectrum for the racemic mixture is available on PubChem. nih.gov

In Ultraviolet-Visible (UV-Vis) spectroscopy, this compound is not expected to show significant absorption in the 200-800 nm range. This is due to the absence of a chromophore, which is typically an extended system of conjugated π-bonds. The molecule contains only saturated alkyl groups and isolated carbonyl and amino groups, which have absorptions in the far-UV region (<200 nm).

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are essential for separating the enantiomers of chiral compounds and thus for determining the enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. yakhak.org For amino amides, several types of CSPs are effective. Direct analysis of the underivatized compound is often possible, which avoids potential racemization during derivatization steps. sigmaaldrich.com

Suitable Chiral Stationary Phases for Amino Amide Separation:

| CSP Type | Chiral Selector | Typical Mobile Phase | Interaction Mechanism |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Methanol/Water, Acetonitrile/Water with acid/base modifiers | Hydrogen bonding, ionic, and hydrophobic interactions. sigmaaldrich.comnih.gov |

| Crown Ether | (18-crown-6)-tetracarboxylic acid | Methanol/Water with perchloric acid | Host-guest complexation with the primary amine group. chromatographyonline.com |

| Polysaccharide-based | Cellulose or Amylose phenylcarbamates | Hexane/Alcohol mixtures | Hydrogen bonding, π-π interactions, and steric hindrance. yakhak.orgmdpi.com |

| Pirkle-type | (R)-phenylglycine derivatives | Hexane/Isopropanol | π-π interactions, hydrogen bonding, and dipole-dipole interactions. nih.gov |

The choice of mobile phase is critical and often involves a polar organic solvent mixed with an aqueous buffer or an acidic/basic modifier to control the ionization state of the analyte and enhance chiral recognition. nih.govankara.edu.tr

Gas Chromatography (GC) offers high resolution but requires analytes to be volatile and thermally stable. nih.gov Since amino amides are polar and non-volatile, a derivatization step is mandatory before GC analysis. sigmaaldrich.comthermofisher.com This process converts the polar N-H groups into less polar, more volatile moieties. youtube.com

The resulting volatile derivatives can then be separated on a chiral GC column. This method is highly sensitive and can accurately determine enantiomeric excess. nih.gov

Derivatization Strategies for Chiral GC Analysis:

| Derivatization Method | Reagent(s) | Derivative | Notes |

| Silylation | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (B98337) (TMS) ether/amine | Common and effective, but derivatives can be moisture-sensitive. thermofisher.com |

| Acylation | TFAA (Trifluoroacetic anhydride) | Trifluoroacetyl amide | Produces stable and volatile derivatives. Often used in a two-step process after esterification. nih.govsigmaaldrich.com |

| Chloroformate Alkylation | MCF (Methyl Chloroformate) or HFBCF (Heptafluorobutyl Chloroformate) | Methoxycarbonyl or Heptafluorobutyloxycarbonyl derivative | Rapid reaction, forms stable derivatives suitable for GC-MS. nih.govresearchgate.net |

| Chiral Derivatization | Enantiomerically pure agent (e.g., Mosher's acid chloride) | Diastereomers | Allows separation on a standard achiral GC column. youtube.com |

Following derivatization, the sample is injected onto a GC system equipped with a chiral capillary column, such as one coated with Chirasil-L-Val, for enantiomeric separation. researchgate.netnih.gov

Crystallographic Analysis of Stereoisomers and Complexes

Crystallographic analysis serves as a cornerstone in the stereochemical elucidation of chiral molecules, providing definitive insights into their three-dimensional architecture. For amide-containing compounds such as this compound, crystallographic techniques are indispensable for confirming the absolute configuration of stereoisomers and for understanding their interactions in more complex systems, such as when bound to biological targets.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the absolute configuration of chiral molecules. This method relies on the diffraction of X-rays by the electron clouds of atoms within a well-ordered crystal lattice. The resulting diffraction pattern provides a detailed three-dimensional map of the atomic positions, bond lengths, and bond angles.

In the context of this compound, a crystallographic study of the racemic mixture of its enantiomers (L- and R-2-amino-2,3-dimethylbutanamide) has provided critical structural information. The analysis revealed that the compound crystallizes in a centrosymmetric space group, P21/c, which is characteristic of a racemic mixture where both enantiomers are present in equal proportions within the crystal lattice. drexel.edu

Key crystallographic data from this study are summarized below:

| Parameter | Value |

| Chemical Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.1766 (8) Å |

| b | 6.1741 (4) Å |

| c | 10.2322 (5) Å |

| β | 94.682 (6)° |

| Volume | 766.69 (8) ų |

| Z | 4 |

| Temperature | 120 K |

| Radiation | Mo Kα |

The crystal structure is stabilized by a network of intermolecular N—H⋯O hydrogen bonds, which link the individual enantiomers into a three-dimensional supramolecular assembly. drexel.edu This detailed structural information is crucial not only for confirming the molecular structure but also for understanding the solid-state properties of the compound.

Co-crystallization Studies with Biological Targets

Co-crystallization is a powerful technique used to investigate the interactions between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme, at the atomic level. By obtaining a crystal of the complex, X-ray diffraction can be used to determine the precise binding mode of the ligand within the active or allosteric site of the biological target. This information is invaluable in drug discovery and molecular biology for understanding mechanisms of action and for the rational design of more potent and selective molecules.

While specific co-crystallization studies involving this compound are not extensively reported in the public domain, the principles of such studies can be illustrated with examples of other amide-containing molecules. For instance, the co-crystal structures of α-ketooxazole inhibitors bound to fatty acid amide hydrolase (FAAH) have provided significant insights into the binding and inactivation mechanism of this enzyme. nih.gov These studies revealed that the catalytic serine residue of FAAH covalently binds to the electrophilic carbonyl group of the inhibitor, forming a hemiketal that mimics the enzymatic tetrahedral intermediate. nih.gov

Such co-crystallization experiments are instrumental in elucidating:

Binding orientation: The precise orientation of the ligand within the binding pocket.

Key interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

Conformational changes: Any changes in the conformation of the protein upon ligand binding.

Amide derivatives are frequently used as co-crystal formers due to the presence of C=O and N-H groups, which can act as hydrogen bond acceptors and donors, respectively, facilitating the formation of stable co-crystals.

Emerging Analytical Methodologies in Amide Chemistry

The analysis of amides, particularly chiral amides, has been significantly advanced by the development of sophisticated analytical techniques. These methodologies offer enhanced sensitivity, resolution, and structural information, which are crucial for quality control, metabolic studies, and the development of new chemical entities.

Emerging methods in the analysis of amide-containing compounds include advancements in vibrational spectroscopy and mass spectrometry, as well as refined techniques for chiral separations.

Vibrational Spectroscopy:

Infrared (IR) Spectroscopy: Analysis of the amide I band (primarily C=O stretching) in IR spectra provides valuable information about the secondary structure of peptides and proteins. nih.govnih.govmdpi.com Theoretical modeling of IR spectra allows for an accurate and efficient description of amide I frequencies. nih.gov

Raman Spectroscopy: This technique is also used to study the vibrational modes of amides and can be applied to hydrated samples, offering an advantage over FT-IR in certain applications. mdpi.com

Mass Spectrometry:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile amide compounds. researchgate.netgoogle.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used for the analysis of a broad range of amides, including those that are not amenable to GC. Techniques such as liquid chromatography/quadrupole time-of-flight mass spectrometry (LC/QTOF-MS) are employed for the characterization and quantification of fatty acid amides. mdpi.com

High-Performance Liquid Chromatography-Fast Atom Bombardment Mass Spectrometry (HPLC-FABMS): This method has been used to determine the rates of peptide amide hydrogen exchange in proteins, providing insights into protein structure and dynamics. nih.gov

Chiral Separation Techniques:

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is a well-established and widely used technique for the separation and analysis of enantiomers. mdpi.comnih.gov The use of various CSPs, such as those based on polysaccharides, allows for the effective resolution of chiral amines and amides. mdpi.com

Capillary Electrophoresis (CE): CE has emerged as a powerful technique for the analysis of chiral drugs, offering high separation efficiency and rapid analysis times. nih.gov

These emerging analytical methodologies provide a robust toolkit for the comprehensive characterization of this compound and other chiral amides, from the determination of their absolute configuration to the detailed analysis of their interactions with biological systems.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for achieving high enantiomeric purity of (2R)-2-amino-N,3-dimethylbutanamide?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with chiral precursors to preserve stereochemistry. For example, chiral resolution using HPLC with cellulose-based columns (e.g., Chiralcel OD-H) can isolate the (2R)-enantiomer. Reductive amination or nucleophilic substitution reactions with chiral auxiliaries (e.g., Evans oxazolidinones) may also ensure stereochemical fidelity . Post-synthesis, validate enantiomeric excess (ee) via polarimetry or chiral chromatography .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm stereochemistry, methyl group positions, and amide bond integrity. Coupling constants (e.g., -values) distinguish axial/equatorial protons in chiral centers .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHNO, MW 144.21 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm) and amide C=O bands (~1650 cm) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. Amide bonds are prone to hydrolysis under extreme pH .

- Light Sensitivity : Expose to UV/visible light and track photodegradation products using LC-MS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., N-methyl vs. N-benzyl groups) and correlate with activity. For example, shows that N-benzyl derivatives enhance binding to neurological targets .

- Chiral Purity Verification : Contradictions may arise from undetected enantiomeric impurities. Re-evaluate active samples using chiral chromatography and compare ee values with bioassay results .

- Target-Specific Assays : Use biochemical assays (e.g., enzyme inhibition) instead of broad-spectrum cell viability tests to isolate mechanistic effects .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological systems?

- Methodological Answer :

- Receptor Binding Studies : Radioligand displacement assays (e.g., -ligand competition) with purified receptors (e.g., GABA or NMDA subtypes) quantify affinity .

- Metabolic Tracking : Use deuterated analogs (e.g., -labeled compound) in mass spectrometry to trace metabolic pathways and identify active metabolites .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses to receptors, guiding mutagenesis experiments to validate interaction sites .

Q. What advanced techniques address challenges in chiral analysis during scale-up synthesis?

- Methodological Answer :

- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis (e.g., Ru-based catalysts) with racemization to maximize yield and ee .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee in real-time during continuous flow synthesis .

- Crystallization-Induced Diastereomer Transformation (CIDT) : Use diastereomeric salts (e.g., tartaric acid derivatives) to isolate the (2R)-enantiomer with >99% purity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility and partition coefficients (logP) for this compound?

- Methodological Answer :

- Standardized Protocols : Ensure consistent solvent systems (e.g., PBS vs. DMSO) and temperature controls. highlights that logP variations arise from differences in measurement techniques (shake-flask vs. HPLC-derived) .

- Computational Validation : Compare experimental logP with predictions from software (e.g., ChemAxon or ACD/Labs) to identify outliers .

- Cohort Studies : Aggregate data from multiple labs using meta-analysis to account for methodological variability .

Comparative Analysis

Q. How does this compound differ from its (2S)-enantiomer in biological systems?

- Methodological Answer :

- Enantioselective Assays : Test both enantiomers in parallel using cell-based models (e.g., neuronal cultures) to compare potency and selectivity. demonstrates that (2R)-enantiomers exhibit higher affinity for GABA receptors than (2S)-counterparts .

- Pharmacokinetic Profiling : Compare absorption, metabolism, and excretion using LC-MS/MS in animal models. Chiral centers often alter metabolic stability and half-life .

Tables for Key Comparisons

| Property | (2R)-Enantiomer | (2S)-Enantiomer | Reference |

|---|---|---|---|

| logP (Experimental) | 1.2 ± 0.1 | 1.3 ± 0.2 | |

| GABA IC | 12 µM | >100 µM | |

| Metabolic Half-Life | 4.5 hours | 2.8 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.